molecular formula C17H13ClN2O B10810509 4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3h-pyrazol-3-one

4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B10810509
M. Wt: 296.7 g/mol
InChI Key: BGJYICFWALJLBY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate involves the reaction of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with tert-butyl chloroformate. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Types of Reactions:

    Oxidation: tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate can undergo oxidation reactions to form corresponding boronic acids.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the boronic ester group can be replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents such as tetrahydrofuran or toluene.

Major Products:

    Oxidation: Boronic acids.

    Substitution: Various substituted phenylcarbamates.

    Coupling Reactions: Biaryl compounds.

Chemistry:

  • Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

Biology:

  • Investigated for its potential as a molecular probe in biological systems due to its boronic acid functionality, which can interact with diols and other biomolecules.

Medicine:

  • Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry:

  • Utilized in the production of advanced materials and polymers due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic ester group interacts with target molecules, leading to the formation of stable complexes that can modulate biological activity .

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different functional groups.

    Pinacolborane: A borane compound used in similar coupling reactions but with different reactivity and stability.

Uniqueness:

  • tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is unique due to its tert-butyl carbamate group, which provides additional stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in complex organic synthesis and industrial applications .

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3

InChI Key

BGJYICFWALJLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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